molecular formula C22H24N2O B2917975 3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide CAS No. 852138-61-5

3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

Cat. No. B2917975
CAS RN: 852138-61-5
M. Wt: 332.447
InChI Key: DDIZAFAAFGVHFA-UHFFFAOYSA-N
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Description

1H-Carbazole, 2,3,4,9-tetrahydro- is a chemical compound with the formula C12H13N . It has a molecular weight of 171.2383 .


Synthesis Analysis

The synthesis of similar molecules often involves asymmetric reductive amination directed by chiral (phenyl)ethylamines . Another method used for the synthesis of tetrahydrocarbazoles involves the use of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid as a catalyst .


Molecular Structure Analysis

The structure of 1H-Carbazole, 2,3,4,9-tetrahydro- is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The key step in the synthesis of similar molecules is an asymmetric reductive amination directed by chiral (phenyl)ethylamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Carbazole, 2,3,4,9-tetrahydro- include a molecular weight of 171.2383 .

Scientific Research Applications

Synthesis and Characterization of Novel Carbazole-Containing Soluble Polyimides

Carbazole-based diamines have been utilized in the synthesis of homopolyimides and copolyimides, demonstrating solubility in organic polar solvents and thermal stability. These materials, derived from carbazole or N-phenylcarbazole, show potential in high-performance polymer applications due to their favorable solubility and thermal properties (Chen & Natansohn, 1999).

Application in Analytical Chemistry

Phenylcarbamate derivatives have been developed for the GC-MS characterization of 3-hydroxyalkanoic acids in lipopolysaccharides, demonstrating their utility in analytical chemistry for identifying molecular weights and chain lengths of fatty acids, aiding in the structural analysis of biological molecules (Hollingsworth & Dazzo, 1988).

Antibacterial Activity of Azole Derivatives

Research into azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives has shown good antibacterial activity against Rhizobium radiobacter, highlighting the potential of such compounds in developing new antibacterial agents (Tumosienė et al., 2012).

Immunomodulating Activity of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides

These compounds have been synthesized and evaluated for their immunomodulating activity, showing potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. This research indicates the possible use of such compounds in treating immune-related conditions (Doria et al., 1991).

Synthesis and Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides have been explored for their anticonvulsant properties, demonstrating significant potency against generalized seizures in preclinical models. This research underscores the therapeutic potential of carbazole derivatives in epilepsy management (Idris et al., 2011).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to always handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions in the research and development of similar compounds could involve the development of milder and simpler approaches to synthesize these classes of compounds .

properties

IUPAC Name

3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10,12,14,24H,4-5,8-9,11,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIZAFAAFGVHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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